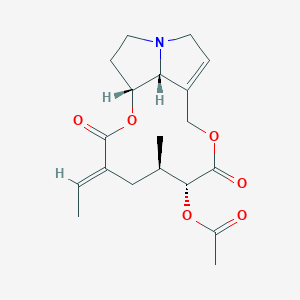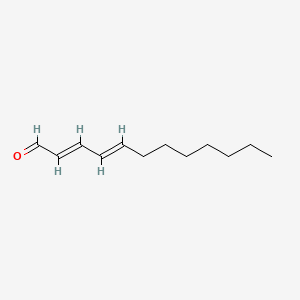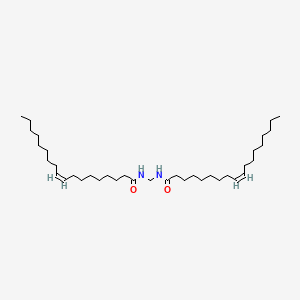
Crotastriatine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Crotastriatine, such as crotanecine, involves complex chemical processes. For instance, crotanecine has been synthesized through a tandem [4 + 2]/[3 + 2] cycloaddition of nitroalkenes, illustrating the intricate steps involved in creating such molecules. This process highlights the synthetic versatility and challenges in producing compounds within this chemical family (Denmark & Thorarensen, 1997).
Molecular Structure Analysis
The molecular structure of related compounds, such as crotamine, has been extensively studied. Crotamine, a basic toxin from snake venom, exhibits a defined molecular weight and consists of specific amino acid residues, indicating the complexity and specificity of its molecular structure. Such analyses provide insights into the structural characteristics essential for the biological activity of these compounds (L. Cj, 1975).
Chemical Reactions and Properties
Research on crotamine and its derivatives reveals significant insights into their chemical reactions and properties. These compounds interact with lipid membranes and DNA, showing a range of biological activities, from antimicrobial to antitumoral effects. Their ability to form complexes with DNA and interact with different phospholipid compositions highlights their chemical versatility and potential as drug carriers (Dal Mas et al., 2017).
Physical Properties Analysis
The solution structure of crotamine provides insights into its physical properties. It comprises an alpha-helix and a beta-sheet, contributing to its biological functions and interactions with Na+ channels. This structural information is crucial for understanding how such toxins affect biological systems at a molecular level (Nicastro et al., 2003).
Chemical Properties Analysis
The DNA-interactive properties of crotamine and its potential as a drug carrier are significant aspects of its chemical properties. Studies have detailed how crotamine binds to DNA, forming complexes that may aggregate and precipitate under specific conditions. This interaction is key to its cellular uptake and specificity for actively proliferating cells, underscoring the therapeutic potential of crotamine and its derivatives (Chen et al., 2012).
Applications De Recherche Scientifique
Keyphrase Extraction from Scientific Publications : A study by Zhu et al. (2020) in "PLoS ONE" presents a neural network-based approach for extracting keyphrases from scientific articles, potentially useful for categorizing and summarizing research on compounds like Crotastriatine (Zhu et al., 2020).
Drug Research and Development using PET : Fowler et al. (1999) discuss the use of Positron Emission Tomography (PET) in drug research, highlighting its ability to assess pharmacokinetic and pharmacodynamic events, which could be relevant for studying Crotastriatine's effects (Fowler et al., 1999).
Creatine in Neuroscience Research : Schultheiss et al. (1990) explored the effects of Creatine on γ‐[3H]Aminobutyric Acid synthesis and release, demonstrating methodologies that might be applicable to the study of other neurological compounds like Crotastriatine (Schultheiss et al., 1990).
Functional Genomics in Rat Models : Jacob (1999) discusses the use of rat models in genomic research, which could be a relevant approach for investigating the biological effects of Crotastriatine (Jacob, 1999).
Clinical Pharmacology of Creatine Monohydrate : Persky and Brazeau (2001) provide insights into the clinical pharmacology of Creatine, which could offer parallels for studying the pharmacokinetics and therapeutic applications of Crotastriatine (Persky & Brazeau, 2001).
Preservation of Workflow-Centric Research Objects : Belhajjame et al. (2015) discuss the use of ontologies for preserving scientific workflows, which could aid in managing and reproducing research processes related to Crotastriatine (Belhajjame et al., 2015).
Propriétés
IUPAC Name |
[(1R,4E,6R,7R,17R)-4-ethylidene-6-methyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-4-13-9-11(2)17(25-12(3)21)19(23)24-10-14-5-7-20-8-6-15(16(14)20)26-18(13)22/h4-5,11,15-17H,6-10H2,1-3H3/b13-4+/t11-,15-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAACKCBTJLFMK-GFXIYLJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@H](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotastriatine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





